molecular formula C9H11NO2 B8644279 2-Hydroxy-1-(pyridin-2-yl)butan-1-one CAS No. 110124-57-7

2-Hydroxy-1-(pyridin-2-yl)butan-1-one

Cat. No.: B8644279
CAS No.: 110124-57-7
M. Wt: 165.19 g/mol
InChI Key: CXRNZBWAZIIIFA-UHFFFAOYSA-N
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Description

Structural Classification within the Pyridyl α-Hydroxy Ketone Family

2-Hydroxy-1-(pyridin-2-yl)butan-1-one belongs to the pyridyl α-hydroxy ketone family. The fundamental structure of this family is characterized by two key components: a pyridine (B92270) ring and an α-hydroxy ketone functional group, also known as an acyloin. wikipedia.org

α-Hydroxy Ketone: This functional group consists of a ketone (a carbonyl group bonded to two carbon atoms) with a hydroxyl (-OH) group attached to the carbon atom immediately adjacent to the carbonyl group (the α-carbon). wikipedia.orgquora.com

Pyridyl Group: This is a derivative of pyridine (C₅H₅N), a six-membered aromatic ring containing one nitrogen atom. rsc.org In this specific compound, the attachment is at the 2-position of the pyridine ring.

The systematic name, this compound, precisely describes this arrangement:

A four-carbon chain (butan ).

A ketone at the first carbon (-1-one ).

A hydroxyl group at the second carbon (2-Hydroxy ).

A pyridine ring attached to the ketone's carbonyl carbon (1-(pyridin-2-yl) ).

This combination of a nitrogen-containing aromatic heterocycle and a reactive acyloin moiety defines its chemical character and potential utility.

Significance of α-Hydroxy Ketones in Modern Organic Synthesis

Alpha-hydroxy ketones are highly valuable and versatile intermediates in organic synthesis. ebi.ac.uk Their importance stems from their utility as building blocks for creating more complex molecules, including various natural products and compounds of pharmaceutical interest. ebi.ac.uk

Key roles of α-hydroxy ketones in synthesis include:

Versatile Intermediates: They serve as precursors for a wide range of other functional groups and molecular structures, such as vicinal diols, amino alcohols, and α-keto aldehydes. ebi.ac.ukrsc.org

Chiral Building Blocks: The development of efficient methods for synthesizing enantiomerically enriched α-hydroxy ketones is a major focus in the pharmaceutical industry. ebi.ac.uk

Bioactive Scaffolds: The α-hydroxy ketone motif is present in numerous biologically active compounds, including antidepressants, antitumor antibiotics, and inhibitors for treating conditions like Alzheimer's disease. ebi.ac.uk

Various synthetic methods have been developed to produce these compounds, including the oxidation of olefins, the transformation of epoxides, and the classic benzoin (B196080) condensation of aldehydes. organic-chemistry.orgresearchgate.net

Importance of Pyridine Scaffolds in Chemical Research

The pyridine ring is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. rsc.org It is a structural component in thousands of existing drug molecules and numerous natural products like vitamins. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties that are highly advantageous for drug design.

The significance of the pyridine scaffold is highlighted by:

Pharmacological Activity: Pyridine derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. rsc.orgresearchgate.net

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, which can enhance the solubility and bioavailability of drug candidates. researchgate.net

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing chemists to create diverse libraries of compounds for drug discovery and other applications. sarchemlabs.com

Well-known pharmaceuticals containing a pyridine ring include omeprazole (B731) (an anti-ulcer medication), imatinib (B729) (an anticancer drug), and isoniazid (B1672263) (an antitubercular agent). nih.govresearchgate.net

Overview of Research Areas Pertaining to this compound

While dedicated studies on this compound are limited, its structure suggests several promising areas for future academic and industrial research. The convergence of the pyridyl and α-hydroxy ketone functionalities makes it a compelling target for investigation in several domains.

Potential Research Applications:

Coordination Chemistry: The presence of the pyridine nitrogen atom, along with the carbonyl and hydroxyl oxygen atoms, makes the molecule a potential multidentate ligand. It could form stable complexes with various metal ions. Research in this area would explore the synthesis, structure, and catalytic activity of these metal complexes.

Asymmetric Synthesis: As a chiral molecule (with a stereocenter at the C2 position), it could be used as a chiral building block for the synthesis of complex, enantiomerically pure target molecules. Its derivatives could also be explored as chiral ligands or catalysts in asymmetric reactions.

Medicinal Chemistry: The combination of two biologically relevant scaffolds—pyridine and α-hydroxy ketone—makes this compound and its analogues attractive for drug discovery programs. Research could focus on synthesizing derivatives and screening them for various biological activities, leveraging the known efficacy of both parent structures. ebi.ac.ukresearchgate.net For instance, related pyridyl ketone derivatives have been investigated for their antimicrobial properties. nih.gov

Data Tables

Table 1: Structural and Chemical Information for this compound

PropertyValue
Molecular Formula C₉H₁₁NO₂
Functional Groups Pyridine, Ketone, Secondary Alcohol
Classification Pyridyl α-Hydroxy Ketone (Acyloin)
Systematic Name This compound
Key Structural Features Pyridine ring at C1, Carbonyl group at C1, Hydroxyl group at C2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110124-57-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-hydroxy-1-pyridin-2-ylbutan-1-one

InChI

InChI=1S/C9H11NO2/c1-2-8(11)9(12)7-5-3-4-6-10-7/h3-6,8,11H,2H2,1H3

InChI Key

CXRNZBWAZIIIFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=N1)O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 Hydroxy 1 Pyridin 2 Yl Butan 1 One

α-Ketol Rearrangements and Isomerization Pathways

The α-ketol rearrangement is a characteristic reaction of α-hydroxy ketones, involving the 1,2-migration of an alkyl or aryl group. wikipedia.org This isomerization can be induced by acid, base, or heat and is driven by the formation of a more thermodynamically stable product. wikipedia.orgorganicreactions.org The reaction is reversible, meaning the equilibrium favors the more stable α-hydroxy carbonyl isomer. researchgate.net For 2-Hydroxy-1-(pyridin-2-yl)butan-1-one, the rearrangement would involve the migration of the ethyl group from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon.

Base-Promoted Rearrangement Mechanisms

Under basic conditions, the α-ketol rearrangement is initiated by the deprotonation of the hydroxyl group to form an alkoxide intermediate. wikipedia.org This step is crucial and is followed by a concerted 1,2-shift of an adjacent substituent. In the case of this compound, a base (B:) would abstract the proton from the hydroxyl group, generating an alkoxide. Subsequently, the ethyl group migrates to the carbonyl carbon, with a simultaneous push of electrons from the oxygen to form a new carbonyl group, resulting in an enolate intermediate. Protonation of this enolate yields the isomerized product, 1-hydroxy-1-(pyridin-2-yl)butan-2-one.

Table 1: Mechanistic Steps in Base-Promoted Rearrangement

StepDescriptionIntermediate/Transition State
1. DeprotonationA base removes the proton from the hydroxyl group.Alkoxide intermediate
2. 1,2-Ethyl ShiftThe ethyl group migrates from C2 to the carbonyl carbon (C1).Concerted transition state
3. Enolate FormationA new enolate is formed after the migration.Enolate of the product
4. ProtonationThe enolate is protonated by the conjugate acid of the base (BH) or solvent.Final rearranged product

Acid-Catalyzed Isomerization Processes

In the presence of a Brønsted or Lewis acid, the isomerization mechanism begins with the activation of the carbonyl group. wikipedia.orgorganicreactions.org The acid coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to rearrangement. wikipedia.org For this compound, a proton or Lewis acid (LA) would bind to the carbonyl oxygen.

This activation facilitates the 1,2-migration of the ethyl group. The transition state involves the movement of the ethyl group with its bonding electrons toward the electron-deficient carbonyl carbon. This migration is concurrent with the formation of a new carbonyl group at the original hydroxyl-bearing carbon. A final deprotonation step regenerates the acid catalyst and yields the isomerized product, 1-hydroxy-1-(pyridin-2-yl)butan-2-one. Lewis acids like titanium or boron alkoxides have been shown to promote such rearrangements. researchgate.net The nitrogen atom of the pyridine (B92270) ring could also be protonated under strongly acidic conditions, which would significantly alter the electronic properties of the molecule and potentially influence the migratory aptitude of the ethyl group.

Oxidative and Reductive Transformation Mechanisms

The hydroxyl and ketone functionalities of this compound are susceptible to a variety of oxidative and reductive transformations. The mechanisms of these reactions are critical for controlling the reaction outcomes and achieving selective conversions.

Oxidative Generation and Reactivity of α-Carbonyl Radicals

The oxidation of α-hydroxy ketones can proceed via radical pathways. The generation of an α-carbonyl radical from this compound can be initiated by abstracting the hydrogen atom from the hydroxyl group using a radical initiator or via a photoredox-catalyzed process. The resulting α-hydroxyalkyl radical is in equilibrium with its ketyl radical form.

Alternatively, α-keto acids can serve as precursors to acyl radicals through photoredox-catalyzed decarboxylation. organic-chemistry.orgnih.gov While not a direct oxidation of the title compound, this illustrates a common pathway for generating related radical species. Once formed, the α-carbonyl radical of this compound can undergo several reactions. A key pathway is β-fragmentation (or β-scission), which would involve the cleavage of the C1-C2 bond to produce an acyl radical derived from the pyridinylcarbonyl moiety and an ethyl radical. However, studies on related α-acyloxy radicals suggest that this fragmentation can be slow and may compete with other pathways like standard reduction or oxidation. beilstein-journals.org The synthetic utility of such fragmentation is often limited in radical chain sequences unless the process is particularly favorable. beilstein-journals.org

Mechanisms of Selective Reduction of Ketone and Hydroxyl Groups

The selective reduction of either the ketone or the hydroxyl group in an α-hydroxy ketone requires careful choice of reagents and conditions. wikipedia.org

Reduction of the Ketone Group: Reducing the ketone in this compound leads to the formation of a 1,2-diol, specifically 1-(pyridin-2-yl)butane-1,2-diol. The stereochemical outcome of this reduction is highly dependent on the mechanism.

Chelation-Controlled Reduction: Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) can chelate to both the carbonyl oxygen and the hydroxyl oxygen. researchgate.net In the case of the title compound, the pyridine nitrogen could also participate in chelation. This coordination locks the molecule into a rigid cyclic conformation, forcing the hydride to attack from the less hindered face. This typically leads to high diastereoselectivity, favoring the formation of the anti-diol. researchgate.net

Non-Chelation (Felkin-Anh) Control: In the absence of a chelating metal, or when using bulky reducing agents (e.g., L-Selectride) that disrupt chelation, the reduction proceeds via a non-chelation model. researchgate.net The hydride attacks the carbonyl carbon from the side opposite the largest substituent (the pyridinyl group), leading preferentially to the syn-diol.

Reduction of the Hydroxyl Group: The reductive removal of the hydroxyl group (deoxygenation) to yield 1-(pyridin-2-yl)butan-1-one is a more challenging transformation. A classic approach is the Barton-McCombie deoxygenation. The mechanism involves converting the hydroxyl group into a thiocarbonyl derivative, such as a xanthate. A radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) are then used. A tin radical attacks the thiocarbonyl sulfur, leading to fragmentation that generates an alkyl radical at C2. This radical is then quenched by abstracting a hydrogen atom from the tin hydride, completing the deoxygenation.

Table 2: Comparison of Reduction Mechanisms for the Ketone Group

Mechanism TypeTypical ReagentKey Mechanistic FeaturePredicted Diastereomer
Chelation ControlZn(BH₄)₂Formation of a rigid cyclic intermediate involving the metal, hydroxyl-O, and carbonyl-O.anti-1,2-diol
Non-Chelation ControlL-Selectride, NaBH₄Nucleophilic attack on the most stable staggered conformation (Felkin-Anh model).syn-1,2-diol

Mechanistic Studies of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes that form complex molecules in a single pot by combining three or more reactants, where most atoms are incorporated into the final product. nih.gov this compound is a valuable substrate for such reactions due to its multiple functional groups (ketone, alcohol, pyridine ring).

A hypothetical multicomponent reaction could involve this compound, an amine, and an isocyanide (an Ugi-type reaction). The initial step would likely be the formation of an iminium ion from the condensation of the ketone with the amine under acidic conditions. The hydroxyl group at the α-position could then be attacked by the isocyanide, followed by an intramolecular rearrangement (a Mumm rearrangement) to form a stable product.

Alternatively, in a cascade reaction, the ketone could first undergo an aldol (B89426) or Knoevenagel condensation with an active methylene (B1212753) compound. researchgate.net The hydroxyl group could then participate in a subsequent intramolecular cyclization, such as an etherification or lactonization, depending on the reaction partner. The pyridine ring itself can direct reactions or participate in cyclization steps, leading to the formation of complex heterocyclic scaffolds. researchgate.net For example, a base-promoted cascade could begin with deprotonation of the hydroxyl group, which then initiates an intramolecular attack on an electrophilic center introduced by another reactant, leading to a domino sequence of bond-forming events. mdpi.com The mechanistic pathways in these reactions are often complex, involving a series of interconnected equilibria and kinetically controlled steps. nih.gov

Elucidation of Pyridine Ring Functionalization Mechanisms

The functionalization of the pyridine ring in molecules such as this compound is a key area of research, enabling the synthesis of a diverse range of complex molecules. Understanding the underlying mechanisms of these transformations is crucial for controlling regioselectivity and achieving desired chemical outcomes. This section delves into the mechanistic investigations of two principal pathways for modifying the pyridine moiety: C-H functionalization and reactions at the pyridine nitrogen.

C-H Functionalization Pathways on the Pyridine Moiety

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including pyridines. mdpi.com For 2-acylpyridines, such as the subject compound, the acyl group can play a significant role in directing the regioselectivity of these reactions, often facilitated by transition metal catalysts. sci-hub.seresearchgate.net

Research into the C-H activation of pyridine derivatives has shown that the pyridine nitrogen can act as a directing group, favoring functionalization at the C2 and C6 positions. nih.govslideshare.net In the case of 2-substituted pyridines, the substituent itself can influence the site of further functionalization.

Transition metal-catalyzed C-H activation is a predominant mechanism. sci-hub.se A general catalytic cycle often involves the coordination of the pyridine nitrogen to the metal center, followed by the formation of a metallacycle intermediate through chelation-assisted C-H activation. rsc.org This step is typically the rate-determining step. Subsequent steps involve oxidative addition of a coupling partner, reductive elimination to form the C-C or C-heteroatom bond, and regeneration of the catalyst. rsc.org

The table below summarizes plausible transition metal catalysts and the positions they typically functionalize on a generic 2-substituted pyridine ring, which can be extrapolated to this compound.

Catalyst SystemTypical Functionalized Position(s)Reaction Type
Pd(OAc)₂ / LigandC3, C4, C5Arylation, Olefination
[Rh(cod)Cl]₂ / LigandC2, C3Alkylation, Arylation
[Ru(p-cymene)Cl₂]₂ / LigandC2Acylation, Alkenylation
Ir-based catalystsC3, C4 (sterically controlled)Borylation

For this compound, the carbonyl oxygen of the acyl group can also participate in chelation with the metal center, potentially influencing the regioselectivity of the C-H activation. This dual coordination could favor functionalization at the C3 position of the pyridine ring. The specific reaction conditions, including the choice of metal catalyst, ligand, and solvent, would ultimately determine the outcome of the functionalization.

Mechanisms of Nucleophilic Attack and Alkylation at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to attack by electrophiles. This reactivity is fundamental to the formation of pyridinium (B92312) salts through N-alkylation and N-acylation. sci-hub.se

The mechanism of N-alkylation involves the direct attack of the pyridine nitrogen on an electrophilic carbon atom, typically of an alkyl halide. This is a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a positively charged N-alkylpyridinium salt. The reaction proceeds via a transition state where the N-C bond is being formed simultaneously as the C-halogen bond is broken.

The general mechanism can be depicted as:

Pyridine + R-X → [Pyridine---R---X]‡ → [Pyridine-R]+ + X-

Here, Pyridine represents the this compound molecule, R-X is the alkylating agent (e.g., an alkyl halide), and [Pyridine---R---X]‡ is the transition state.

The reactivity of the pyridine nitrogen towards alkylation can be influenced by several factors, as detailed in the table below.

FactorInfluence on N-Alkylation
Nature of the Alkylating Agent (R-X) More reactive alkyl halides (e.g., iodides and bromides) and primary alkyl halides lead to faster reaction rates.
Steric Hindrance Bulky substituents near the pyridine nitrogen can hinder the approach of the electrophile, slowing down the reaction.
Solvent Polar aprotic solvents can stabilize the charged pyridinium salt product and facilitate the reaction.
Electronic Effects of Pyridine Substituents Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Once formed, the N-alkylpyridinium salt of this compound becomes activated towards nucleophilic attack on the pyridine ring itself. The positive charge on the nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions highly electrophilic. nih.gov This allows for subsequent dearomatization reactions through the addition of a wide range of nucleophiles, providing a pathway to various substituted dihydropyridine (B1217469) derivatives. mdpi.comdatapdf.com The regioselectivity of this nucleophilic addition is influenced by the nature of the nucleophile and the substituents on the pyridine ring. chemrxiv.org

Derivatization and Functionalization Strategies for 2 Hydroxy 1 Pyridin 2 Yl Butan 1 One

Chemical Modifications of the α-Hydroxyl Group

The secondary hydroxyl group at the C2 position (the α-position) is a prime site for chemical modification, offering a handle to alter the molecule's steric and electronic properties.

Esterification and Etherification Reactions

Esterification: The α-hydroxyl group can be readily converted into an ester through reaction with various acylating agents. Standard procedures involving acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) are expected to yield the corresponding esters. This reaction is fundamental for installing a wide range of functional groups, thereby modifying the compound's lipophilicity and chemical reactivity.

Etherification: The formation of an ether linkage at the α-hydroxyl position is another key transformation. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl chains, further expanding the molecular diversity of the scaffold.

Table 1: Representative Reactions for α-Hydroxyl Group Modification
Reaction TypeReagents & ConditionsExpected ProductSignificance
EsterificationAcetyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT2-Acetoxy-1-(pyridin-2-yl)butan-1-oneIntroduces an acetate (B1210297) group, potentially altering biological activity.
Etherification1. Sodium hydride (NaH), THF; 2. Methyl iodide (CH₃I)2-Methoxy-1-(pyridin-2-yl)butan-1-oneAdds a methyl ether, increasing lipophilicity.

Transformations at the Ketone Carbonyl Moiety

The ketone carbonyl group is an electrophilic center that can undergo a variety of nucleophilic addition and condensation reactions. Reduction of the ketone to a secondary alcohol would yield 1-(pyridin-2-yl)butane-1,2-diol, a vicinal diol with significant potential as a chiral building block or ligand. Other transformations include the formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazine (B178648) derivatives, respectively. These reactions are crucial for introducing new nitrogen-containing functionalities into the molecular structure.

Functionalization of the Butanone Carbon Chain

While direct functionalization of the saturated carbons of the butanone chain is challenging, the α-hydroxy ketone moiety can undergo skeletal reorganization under certain conditions. The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, typically induced by acid or base. researchgate.netwikipedia.org This reversible, thermodynamically controlled process could lead to the formation of an isomeric product, 1-hydroxy-1-(pyridin-2-yl)butan-2-one, by migration of the ethyl group. wikipedia.orgorganicreactions.org Such rearrangements are powerful tools for accessing constitutional isomers that may be difficult to synthesize directly. organicreactions.org

Annulation and Cyclization Reactions for Novel Heterocycle Formation

The inherent reactivity of the ketone and pyridine moieties makes 2-Hydroxy-1-(pyridin-2-yl)butan-1-one an excellent substrate for annulation and cyclization reactions to construct fused and polycyclic heterocyclic systems.

Annulation Strategies: Annulation reactions are ring-forming processes where a new ring is built onto an existing structure.

Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The ketone in this compound (potentially after protection of the hydroxyl group) could serve as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone to ultimately form a substituted cyclohexenone ring fused to the pyridine. wikipedia.orgyoutube.com

Pyridine Annulation: α-Aryl ketones are known to react with vinamidinium salts to create substituted pyridine rings. nih.govacs.org This strategy could be applied to construct bi-pyridine or related fused systems.

Intramolecular Cyclization: The molecule can also undergo intramolecular reactions to form new heterocyclic rings. For instance, activation of the pyridine ring followed by nucleophilic attack from a derivative of the butanone chain could lead to the formation of indolizine-type structures. Various cyclization strategies involving pyridinium (B92312) zwitterions have been developed to construct diverse N/S-containing polyheterocyclic frameworks. nih.gov

Table 2: Potential Cyclization Strategies
Reaction NameKey ReagentsResulting Core StructureReaction Principle
Robinson AnnulationMethyl vinyl ketone, BaseFused CyclohexenoneMichael addition followed by intramolecular aldol condensation. masterorganicchemistry.com
Pinner-type ReactionAmidinesPyrimidineCondensation of a 1,3-dicarbonyl equivalent with an amidine. mdpi.com
Intramolecular CyclizationActivating agent for pyridine ringFused N-heterocycles (e.g., Indolizines)Internal nucleophilic attack on an activated pyridine ring. researchgate.net

Strategic Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it a versatile building block for synthesizing more complex molecules. The pyridine nitrogen can act as a coordinating atom in organometallic chemistry, while the α-hydroxy ketone unit is a common motif in natural products. Its derivative, 1-(pyridin-2-yl)butane-1,2-diol, obtained via ketone reduction, could be employed as a chiral ligand in asymmetric catalysis. The molecule can serve as a synthon in multicomponent reactions, where its distinct reactive sites can engage with other reactants in a sequential or domino fashion to rapidly build molecular complexity. This strategic incorporation is valuable for creating libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Advanced Applications in Chemical Synthesis and Catalysis

Utility as a Chiral Building Block

The presence of a stereocenter at the carbon bearing the hydroxyl group makes 2-Hydroxy-1-(pyridin-2-yl)butan-1-one a significant chiral synthon. This stereocenter can be controlled or modified, providing access to a variety of enantiomerically pure compounds that are crucial for applications in pharmaceuticals and materials science.

Chiral building blocks are fundamental to the asymmetric synthesis of molecules with specific three-dimensional arrangements. researchgate.netsigmaaldrich.com The enantioselective synthesis of chiral alcohols, for instance, is a critical transformation, often employing biocatalytic or transition-metal-catalyzed reductions of prochiral ketones. nih.govmdpi.com The ketone moiety in pyridine-based structures can be enantioselectively reduced to the corresponding chiral alcohol using catalysts like alcohol dehydrogenases, achieving high enantiomeric excess and yields. nih.gov Such methodologies provide a direct route to enantiopure compounds like (R)- or (S)-2-Hydroxy-1-(pyridin-2-yl)butan-1-one.

These resulting chiral pyridinyl alcohols are valuable intermediates. For example, they are foundational in the synthesis of enantiopure tetrahydroisoquinolines (THIQs), which are privileged scaffolds in numerous natural alkaloids and pharmacologically active molecules. mdpi.com The development of asymmetric catalytic systems for the direct reduction of pyridine-containing substrates continues to be an area of significant research. mdpi.com

Table 1: Examples of Asymmetric Transformations Involving Pyridine-Based Ketones/Alcohols

Precursor Type Transformation Catalyst/Method Product Type Enantiomeric Excess (ee) Reference
Pyridine-based α-halogenated ketone Asymmetric Reduction Alcohol Dehydrogenase (from Lactobacillus kefir) Chiral α-halogenated pyridinyl alcohol 95–>99% nih.gov
Oxazolidinone-substituted pyridine (B92270) Interrupted Hydrogenation Palladium-catalyzed Enantioenriched δ-lactam up to 97:3 er researchgate.net

This table presents data for transformations of related pyridine-containing substrates to illustrate the synthetic potential of the target compound's functional groups.

The functional groups within this compound—the hydroxyl and ketone groups—allow for its conversion into a range of polyfunctionalized alcohols. Chelation-controlled reduction of the ketone can lead to the formation of 1,2-diols with high diastereoselectivity. nih.gov For instance, the reduction of α-hydroxy ketones using reagents like Red-Al can efficiently produce anti-1,2-diols. nih.gov This diastereoselectivity is guided by the formation of a transient chelate between the reducing agent and both the ketone oxygen and the hydroxyl oxygen, directing the hydride delivery from a specific face.

Furthermore, the pyridine ring itself can be modified. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, creating a new class of chiral polyfunctionalized saturated heterocycles. researchgate.net The combination of these transformations allows the molecule to serve as a precursor to complex alcohols with multiple stereocenters and diverse functional groups, making it a versatile starting point for the synthesis of natural products and their analogues.

Design and Application in Coordination Chemistry

The pyridine nitrogen atom and the adjacent α-hydroxy ketone moiety constitute a classic bidentate chelation site. This structural feature enables this compound and its derivatives to act as effective ligands for a wide array of metal ions, leading to the formation of stable coordination complexes with interesting properties and applications.

The chelating tendency of these compounds is a key factor in their biological activity and their function in catalysis. derpharmachemica.com Hydroxypyridinones, a related class of compounds, are well-studied for their strong iron-chelating properties, which are influenced by pH and tautomeric forms. rsc.orgresearchgate.net The ability of the pyridyl α-hydroxy ketone motif to coordinate with various metal ions, including Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺, highlights its versatility as a chelating agent. rsc.orgresearchgate.net

The reaction of pyridyl α-hydroxy ketones or related pyridinyl alcohols with transition metal salts leads to the formation of coordination complexes. nih.govderpharmachemica.com These complexes have been prepared and characterized for a variety of metals, including iron (II), zinc (II), cobalt (II), and nickel (II). nih.govderpharmachemica.com

Characterization using techniques such as elemental analysis, infrared (IR) spectroscopy, and magnetic measurements helps to determine the structure and properties of these complexes. derpharmachemica.com For example, elemental analysis often reveals a 1:2 metal-to-ligand stoichiometry. derpharmachemica.com IR spectroscopy can confirm the coordination of the ligand to the metal ion by showing shifts in the vibrational frequencies of the C=O and C-N bonds. derpharmachemica.com Depending on the metal ion and coordination environment, these complexes can adopt various geometries, such as octahedral or square planar. derpharmachemica.com

Table 2: Characteristics of Metal Complexes with Related Pyridyl-Based Ligands

Metal Ion Ligand Type Stoichiometry (Metal:Ligand) Observed Geometry Reference
Fe(II) 2'-Hydroxychalcone derived from pyridine 1:2 Octahedral derpharmachemica.com
Zn(II) 2'-Hydroxychalcone derived from pyridine 1:2 Square Planar derpharmachemica.com
Al(III) 3-Hydroxy-2-methyl-1-n-propyl-4-pyridinone 1:3 N/A ubc.ca
Ga(III) 3-Hydroxy-2-methyl-1-n-propyl-4-pyridinone 1:3 N/A ubc.ca
Co(II) (Amino)pyridinyl alcoholato N/A Distorted Trigonal Bipyramidal nih.gov

This table summarizes findings for structurally related ligands to demonstrate the coordination behavior of the pyridyl N,O-motif.

Transition metal complexes derived from pyridinyl alcohol and pyridonate ligands have emerged as powerful tools in homogeneous catalysis. nih.govrsc.org The electronic properties and steric environment of the metal center can be finely tuned by modifying the ligand structure, which in turn influences the catalytic activity and selectivity. mdpi.com

These complexes have demonstrated efficacy in a range of important organic transformations. For instance, cobalt complexes with (amino)pyridinyl alcoholato ligands have shown high activity and selectivity in the polymerization of 1,3-butadiene. nih.gov Furthermore, transition metal complexes are widely used in reactions such as hydrogenation, hydroformylation, and oxidation. mdpi.comnih.gov The ability of the pyridyl nitrogen to act as a hemilabile coordinating group is a key feature, allowing it to reversibly bind to the metal center, open up a coordination site for substrate activation, and thereby facilitate the catalytic cycle. nih.gov The development of catalysts based on 3d transition metals like iron and cobalt is of particular interest due to their low cost and high abundance. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation is achieved by integrating data from various spectroscopic methods, each providing a unique piece of the structural puzzle.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Although specific experimental spectra for this compound are not widely documented, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure and data from related compounds like 2-acetylpyridine. chemicalbook.comguidechem.comnih.govspectrabase.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-8.7 ppm), with their chemical shifts influenced by the electron-withdrawing picolinoyl group. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 4.8-5.2 ppm. The adjacent methylene (B1212753) group (-CH₂-) protons would be diastereotopic and appear as complex multiplets, while the terminal methyl (-CH₃) protons would present as a triplet. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the ¹H NMR data. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 198-202 ppm. The carbons of the pyridine ring would resonate between δ 120-155 ppm. The carbon attached to the hydroxyl group (CH-OH) would appear around δ 68-72 ppm, with the other aliphatic carbons appearing at higher fields.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings (e.g., between the CH-OH, -CH₂-, and -CH₃ protons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the butanol side chain to the picolinoyl carbonyl carbon.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine H-68.6 - 8.7ddd
Pyridine H-47.9 - 8.1td
Pyridine H-38.0 - 8.2d
Pyridine H-57.5 - 7.7ddd
CH(OH)4.8 - 5.2m
CH₂1.6 - 1.9m
CH₃0.9 - 1.1t
OHVariablebr s
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O198 - 202
Pyridine C-2 (ipso)152 - 155
Pyridine C-6148 - 150
Pyridine C-4136 - 138
Pyridine C-3127 - 129
Pyridine C-5122 - 124
CH(OH)68 - 72
CH₂28 - 32
CH₃9 - 12

Vibrational spectroscopy identifies the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the title compound would be characterized by several key absorption bands. A strong, sharp peak between 1690-1710 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration of the ketone conjugated to the pyridine ring. chemicalbook.comthermofisher.com A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching of the secondary alcohol group, with its breadth suggesting hydrogen bonding. scispace.comresearchgate.net Vibrations corresponding to the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. nih.gov Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Fourier Transform (FT)-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The aromatic pyridine ring vibrations, however, often produce strong and sharp signals in the Raman spectrum, making it a powerful tool for analyzing the heterocyclic portion of the molecule. scispace.comnih.gov

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)
O-H Stretch (H-bonded)3200 - 3500Strong, Broad
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium-Strong
C=O Stretch1690 - 1710Strong
Pyridine Ring (C=C, C=N) Stretches1400 - 1600Medium-Strong
C-O Stretch (secondary alcohol)1050 - 1150Strong

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which aids in structural confirmation. The molecular formula is C₉H₁₁NO₂, giving a molecular weight of approximately 165.19 g/mol .

LC-MS: In an LC-MS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 166.08.

Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 166) would yield structurally informative daughter ions. Key expected fragmentation pathways include the neutral loss of water (H₂O) from the hydroxyl group, leading to a fragment at m/z 148. Alpha-cleavage adjacent to the carbonyl group is also highly probable, resulting in the formation of the picolinoyl cation (m/z 106) and the loss of a hydroxytutyl radical, or the formation of a C₄H₉O⁺ fragment (m/z 73). These fragmentation patterns confirm the connectivity of the side chain to the pyridinoyl moiety.

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be dominated by the picolinoyl chromophore. It is expected to exhibit strong absorption bands corresponding to π→π* transitions of the conjugated pyridine ring and carbonyl group, likely appearing below 280 nm. nih.govspectrabase.comnist.gov A weaker, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed, typically above 300 nm. wikipedia.org

Should the compound be crystalline, X-ray diffraction would provide the most definitive structural information in the solid state.

Single Crystal X-ray Diffraction: This technique would determine the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles. It would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonds formed by the hydroxyl group and potential π-π stacking interactions between the pyridine rings of adjacent molecules. nih.gov

Powder X-ray Diffraction (PXRD): While not providing atomic-level detail, PXRD generates a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline phase of the compound.

As of now, no public crystal structure for this compound is available in crystallographic databases.

Theoretical and Computational Chemistry Investigations

In the absence of complete experimental data, or to supplement it, computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) is a widely used method for modeling the properties of organic molecules with high accuracy. scifiniti.comnanobioletters.com

Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various properties of this compound can be calculated:

Geometry Optimization: The lowest energy conformation of the molecule can be determined, providing theoretical bond lengths and angles.

Vibrational Frequencies: Calculation of harmonic vibrational frequencies can predict the IR and Raman spectra. These theoretical spectra are invaluable for assigning bands in the experimental spectra. scifiniti.comresearchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental values for validation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and predict its electronic absorption spectrum.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

These computational approaches provide a robust theoretical framework that aids in the interpretation of experimental spectroscopic data and offers deep insights into the molecule's intrinsic properties. researchgate.netnih.gov

Spectroscopic Characterization and Advanced Computational Studies

Advanced Computational Studies

Advanced computational chemistry offers powerful tools to investigate the molecular properties of 2-Hydroxy-1-(pyridin-2-yl)butan-1-one from a theoretical perspective. These methods provide deep insights into the molecule's geometry, electronic behavior, and dynamic nature, complementing experimental spectroscopic data.

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nanobioletters.com This process, called geometry optimization, systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data for illustrative purposes to show typical outputs of a DFT calculation.

Parameter Bond/Atoms Involved Calculated Value
Bond Lengths (Å)
C=O 1.22
C-OH 1.43
C-N (Pyridine Ring) 1.34
C-C (Side Chain) 1.53
**Bond Angles (°) **
O=C-C 120.5
C-C-OH 109.8
C-N-C (Pyridine Ring) 117.2
Dihedral Angles (°)

Molecular orbital (MO) analysis provides a detailed picture of the electronic properties and reactivity of this compound. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, indicating sites prone to nucleophilic attack. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, intramolecular and intermolecular bonding, and conjugative interactions within the molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing interactions such as hyperconjugation or the presence of intramolecular hydrogen bonds involving the hydroxyl and carbonyl groups or the pyridine (B92270) nitrogen.

Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical DFT Data) This table presents hypothetical data for illustrative purposes.

Property Value (eV) Description
HOMO Energy -6.54 Energy of the highest occupied molecular orbital
LUMO Energy -1.21 Energy of the lowest unoccupied molecular orbital

Theoretical calculations can be employed to model the chemical reactions of this compound. This involves mapping the potential energy surface of a reaction to identify the most favorable pathway from reactants to products. A key aspect of this analysis is the calculation of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such studies are crucial for understanding reaction mechanisms, such as oxidation, reduction, or tautomerization processes that the molecule might undergo. researchgate.net For instance, calculations could elucidate the mechanism of keto-enol tautomerism, a common process for ketones.

Computational methods, particularly DFT, allow for the in silico prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structure. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. nih.gov These predicted values are often calculated relative to a standard compound (e.g., tetramethylsilane) and can be correlated with experimental spectra to aid in the assignment of specific signals to the corresponding nuclei in the molecule. nanobioletters.com

Vibrational Frequencies: The vibrational modes of the molecule can be computed to predict its infrared (IR) spectrum. researchgate.net These calculations help in assigning experimental IR absorption bands to specific molecular motions, such as the stretching of the C=O and O-H bonds or the bending vibrations of the pyridine ring.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table presents hypothetical data to illustrate the application of in silico predictions.

Parameter Predicted Value Experimental Value
1H NMR (ppm)
OH proton 4.5 4.6
CH proton (adjacent to OH) 4.9 5.0
13C NMR (ppm)
Carbonyl carbon (C=O) 205.1 204.5
Carbinol carbon (C-OH) 70.3 69.8
IR Frequency (cm-1)
O-H stretch 3410 3400

While DFT calculations identify the lowest-energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. mdpi.com MD simulations model the movements and interactions of atoms, revealing the conformational flexibility of this compound. nih.gov This is particularly useful for understanding the rotation around single bonds, such as the bond connecting the pyridine ring to the carbonyl group, and how these motions are influenced by the solvent environment. researchgate.net Conformational analysis helps identify the different stable conformers of the molecule and the energy barriers between them, which can influence its biological activity and physical properties.

Perspectives and Future Research Directions

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes that afford precise control over the three-dimensional arrangement of atoms is of paramount importance. For 2-Hydroxy-1-(pyridin-2-yl)butan-1-one, which contains a stereocenter at the C2 position, future research will undoubtedly focus on the creation of highly enantioselective and diastereoselective synthetic methodologies.

Current strategies for synthesizing α-hydroxy ketones often result in racemic mixtures, necessitating challenging and often inefficient resolution steps. google.com Future pathways will likely move beyond these classical methods, focusing on asymmetric synthesis from the outset. Key areas of exploration will include:

Chiral Auxiliaries: Employing chiral auxiliaries that can be temporarily incorporated into the reacting molecules to direct the stereochemical outcome of a reaction, and then subsequently removed.

Substrate Control: Designing substrates with inherent stereochemical information that influences the formation of new stereocenters.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to create the desired stereoisomer is the most elegant and atom-economical approach. This includes the development of catalysts for the asymmetric reduction of a corresponding α-diketone precursor or the asymmetric hydroxylation of 1-(pyridin-2-yl)butan-1-one.

The synthesis of functionalized pyridines with high diastereoselectivity is an active area of research, with methods like inverse-electron-demand aza-Diels–Alder reactions being developed. rsc.org Adapting such strategies could provide access to diastereomerically enriched precursors for this compound. The ultimate goal is to establish synthetic protocols that deliver this compound with predictable and high levels of stereocontrol, which is crucial for its potential applications in pharmacology and materials science.

Exploration of Novel and Highly Efficient Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Metal-Free)

The drive towards greener and more sustainable chemical synthesis has spurred significant interest in novel catalytic systems that avoid the use of toxic and expensive heavy metals. For the synthesis of this compound, future research will increasingly explore organocatalysis, biocatalysis, and other metal-free approaches.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis. nih.gov Small, chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity. For the target molecule, research could focus on:

Proline and its derivatives: These have been successfully used for the α-hydroxylation of carbonyl compounds. nih.gov

Chiral phosphoric acids and thioureas: These have shown promise in activating substrates towards enantioselective transformations. acs.org

The development of organocatalytic systems for the asymmetric synthesis of α-hydroxy ketones is an ongoing field, and applying these principles to pyridinyl ketones is a logical and promising next step. nih.goviitg.ac.in

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.gov Future research will likely involve screening for and engineering enzymes for the synthesis of this compound. Promising biocatalytic strategies include:

Carbonyl Reductases (CREDs): The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. almacgroup.com The targeted reduction of 1-(pyridin-2-yl)butane-1,2-dione using a stereoselective CRED could yield the desired enantiopure α-hydroxy ketone.

Whole-cell redox processes: Utilizing microorganisms that contain the necessary enzymatic machinery can be a cost-effective approach. nih.gov The reduction of α-diketones and selective oxidation of vicinal diols are viable strategies. acs.org Studies on butanediol (B1596017) dehydrogenases have shown that these enzymes can catalyze the enantioselective reduction of diketones to the corresponding α-hydroxy ketone intermediates. nih.govrsc.org

Metal-Free Synthesis: Developing synthetic methods that completely avoid metals is a key goal of green chemistry. For α-hydroxy ketones, several metal-free options are being explored:

Electrochemical synthesis: This method uses electricity to drive chemical reactions, offering a clean and controllable approach. organic-chemistry.org

Iodine-based catalysis: Hypervalent iodine reagents have been shown to mediate the α-hydroxylation and α-acyloxylation of ketones. organic-chemistry.org

Organophotocatalysis: Visible-light-mediated reactions using organic dyes as catalysts can enable novel transformations under mild conditions. researchgate.net

The exploration of these catalytic systems will not only lead to more efficient and sustainable routes to this compound but also contribute to the broader field of synthetic chemistry.

Catalytic SystemPotential Application in SynthesisKey Advantages
Organocatalysis Asymmetric α-hydroxylation of 1-(pyridin-2-yl)butan-1-oneMetal-free, high enantioselectivity, mild conditions
Biocatalysis Enantioselective reduction of 1-(pyridin-2-yl)butane-1,2-dioneHigh stereoselectivity, green reaction conditions, biodegradable catalysts
Metal-Free Catalysis Direct oxidation of precursors using electrochemistry or hypervalent iodineAvoids metal contamination, potentially lower cost, sustainable

Integration of this compound into Biomimetic Chemical Synthesis

Biomimetic synthesis seeks to emulate nature's synthetic strategies to construct complex molecules. This approach often involves cascade reactions and the use of catalysts that mimic the function of enzymes. The pyridine (B92270) ring is a common motif in natural products and coenzymes, such as NAD/NADH. kyoto-u.ac.jp Future research could explore the use of this compound as a building block in biomimetic syntheses.

One avenue of investigation could be its use in reactions that mimic the biosynthesis of pyridine-containing alkaloids. The biosynthesis of the pyridine ring often involves condensation reactions between simple building blocks. kyoto-u.ac.jp The functional groups of this compound (a ketone, a hydroxyl group, and a pyridine ring) offer multiple points for further reaction, making it a potentially versatile intermediate in biomimetic cascade reactions.

Furthermore, the pyridine nitrogen can act as a directing group or a ligand for a metal catalyst in a biomimetic catalytic cycle. The development of visible-light-enabled biomimetic aza-6π electrocyclization to form pyridines highlights the potential for using nature-inspired strategies in pyridine synthesis. organic-chemistry.org Integrating this compound into such biomimetic systems could lead to novel and efficient routes to more complex heterocyclic structures.

Deepened Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, a synergistic approach combining experimental and computational chemistry will be key to elucidating the intricate details of its formation and reactivity.

Experimental Mechanistic Studies:

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium, ¹³C, or ¹⁸O) can help trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking events.

Intermediate Trapping and Characterization: Designing experiments to trap and identify transient intermediates can provide direct evidence for a proposed reaction pathway. Spectroscopic techniques like NMR, IR, and mass spectrometry are vital for this.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. This can help to validate proposed mechanisms and predict the stereochemical outcome of a reaction. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including the role of the solvent and the conformational flexibility of reactants and catalysts.

For instance, the mechanism of the Kröhnke pyridine synthesis, a classical method for forming substituted pyridines, has been studied to understand the sequence of condensation and cyclization steps. wikipedia.orgresearchgate.net Similar detailed studies on the formation of the α-hydroxy ketone moiety, such as the enolization through an enediol intermediate, can provide valuable information. nih.gov By combining experimental data with computational modeling, researchers can build a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective syntheses for this compound.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The complexity of organic synthesis presents a significant challenge, even for experienced chemists. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity, offering new possibilities for synthetic route design and process optimization. nih.gov

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze a target molecule like this compound and propose multiple synthetic pathways by working backward from the product to commercially available starting materials. arxiv.org These tools are trained on vast databases of known chemical reactions and can identify both common and novel disconnections. For heterocyclic compounds, which often have complex synthesis routes, AI can be particularly valuable. nih.gov Recent advances in transfer learning are improving the performance of these models for predicting heterocycle formation reactions, where data may be limited. chemrxiv.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reaction time, to maximize yield and selectivity. qu.edu.qampdata.fr By analyzing data from a set of experiments, ML models can identify complex relationships between variables and predict the optimal conditions, reducing the number of experiments required and accelerating the development process. This is particularly useful for complex catalytic systems where multiple factors can influence the outcome.

Predictive Chemistry: AI models are also being developed to predict the properties and reactivity of unknown compounds. This could be used to screen potential precursors for the synthesis of this compound or to predict its own chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Hydroxy-1-(pyridin-2-yl)butan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, a pyridine-2-carboxaldehyde derivative may react with a ketone precursor under acidic or basic catalysis. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol vs. DMF) critically impact yield due to steric and electronic effects of the pyridine ring . Monitoring via TLC or HPLC is recommended to optimize intermediate isolation.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm), while pyridine protons resonate as distinct doublets (δ 7.5–8.5 ppm). The butanone chain shows characteristic splitting patterns for methyl/methylene groups .
  • IR : A strong O–H stretch (~3200–3500 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹) confirm functionality. Pyridine ring vibrations (~1600 cm⁻¹) differentiate it from non-aromatic analogs .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : The pyridine ring confers moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). Stability studies in buffered solutions (pH 3–10) reveal hydrolysis susceptibility at extremes (pH < 3 or > 9), with degradation products identifiable via LC-MS. Storage at −20°C in inert atmospheres is advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) can determine absolute configuration. Hydrogen bonding between the hydroxyl group and pyridine nitrogen (N⋯H–O) often stabilizes crystal packing, with bond lengths and angles critical for validating stereoisomerism . Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictory bioactivity data in cell-based assays (e.g., cytotoxicity vs. therapeutic potential)?

  • Methodological Answer :

  • Dose-Response Analysis : Use Hill slope models to differentiate specific vs. nonspecific effects.
  • Metabolic Profiling : LC-HRMS identifies metabolites that may explain discrepancies (e.g., hydroxylation altering reactivity) .
  • Target Validation : Knockdown/overexpression studies (e.g., siRNA) confirm if observed effects are target-mediated .

Q. How do intermolecular hydrogen bonds influence the compound’s supramolecular assembly in solid-state structures?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs. The hydroxyl group often acts as a donor to pyridine’s nitrogen (R₂²(6) motif), while van der Waals interactions between alkyl chains dictate layer spacing. Computational tools (e.g., Mercury CSD) visualize these networks .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to active sites. The pyridine ring’s lone pair may coordinate metal ions (e.g., Mg²⁺ in kinases), while the hydroxyl group forms hydrogen bonds with catalytic residues. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substitution .

Data Analysis and Experimental Design

Q. How should researchers design controls to isolate the pharmacological effects of this compound from solvent or impurity artifacts?

  • Methodological Answer :

  • Negative Controls : Use solvent-only and structurally related but inactive analogs (e.g., 1-(pyridin-2-yl)butan-1-one lacking the hydroxyl group).
  • Impurity Profiling : HPLC-PDA at 254 nm detects common byproducts (e.g., over-oxidized ketones). Spiking experiments confirm if impurities contribute to observed activity .

Q. What statistical approaches are optimal for analyzing dose-dependent response curves in enzymatic inhibition assays?

  • Methodological Answer : Nonlinear regression (four-parameter logistic model) calculates IC₅₀ values. Bootstrapping (1000 iterations) estimates confidence intervals. Outlier detection (Grubbs’ test) ensures robustness, especially in high-throughput screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.